Isosamidin

Descripción general

Descripción

Isosamidin is a pharmacologically active compound extracted from the roots of Peucedanum japonicum, a perennial plant found in coastal regions of Japan. Classified as a coumarin, this compound has been studied for its various biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isosamidin is primarily isolated from the roots of Peucedanum japonicum through extraction and purification processes. The extraction involves the use of solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its extraction from natural sources rather than synthetic production.

Análisis De Reacciones Químicas

Types of Reactions: Isosamidin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Treatment of Lower Urinary Tract Symptoms (LUTS)

Isosamidin has demonstrated pharmacological potency in treating male patients with LUTS associated with benign prostatic hyperplasia (BPH). In vitro studies have shown that this compound inhibits phenylephrine-stimulated contractions in isolated human prostate tissue strips, indicating its potential as an α1-adrenoceptor antagonist . A study involving human bladder and prostate specimens highlighted that this compound effectively reduces micturition frequency in hyperactive bladders induced by acetic acid in rat models, suggesting its therapeutic role in overactive bladder conditions .

1.2 Cytoprotective Effects

this compound exhibits significant cytoprotective effects by inhibiting apoptosis in human umbilical vein endothelial cells (HUVECs). It does this by preventing the generation of reactive oxygen species (ROS) and regulating apoptotic pathways. Specifically, this compound downregulates pro-apoptotic proteins (Bax) while upregulating anti-apoptotic proteins (Bcl-2), thus protecting cells from oxidative stress induced by methylglyoxal (MGO) .

1.3 Prevention of Endothelial Dysfunction

The compound's ability to inhibit the formation of advanced glycation end products (AGEs) positions it as a potential preventive agent against endothelial dysfunction in diabetes and cardiovascular diseases. This compound's effects include the breakdown of MGO-derived AGEs and inhibition of MAPK activation, which are critical in the progression of diabetic vascular complications .

Biological Mechanisms

This compound operates through several biological mechanisms:

- Inhibition of ROS Generation : Prevents oxidative stress by scavenging ROS.

- Regulation of Apoptotic Pathways : Modulates the expression of apoptotic proteins to protect against cell death.

- Inhibition of MAPK Activation : Reduces the activation of stress-related kinases involved in cell signaling pathways .

Industrial Applications

3.1 Antioxidant Properties

Due to its antioxidant characteristics, this compound is being explored for use in the food and cosmetic industries to prevent oxidative damage. Its ability to neutralize free radicals makes it a valuable ingredient in formulations aimed at enhancing product stability and shelf life.

Case Studies

Mecanismo De Acción

Isosamidin exerts its effects through several mechanisms:

Inhibition of ROS Generation: It prevents the generation of ROS, thereby protecting cells from oxidative stress.

Regulation of Apoptotic Pathways: this compound downregulates the expression of pro-apoptotic proteins like Bax and upregulates anti-apoptotic proteins like Bcl-2.

Inhibition of MAPK Activation: It inhibits the activation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK), which are involved in stress responses.

Comparación Con Compuestos Similares

Isosamidin is unique among coumarin derivatives due to its potent cytoprotective and antioxidant properties. Similar compounds include:

Esculetin: Another coumarin derivative with antioxidant and anti-inflammatory properties.

Scopoletin: Known for its anti-inflammatory and antimicrobial activities.

Umbelliferone: Exhibits antioxidant and hepatoprotective effects.

Compared to these compounds, this compound shows higher effectiveness in inhibiting apoptosis and protecting endothelial cells from oxidative stress .

Actividad Biológica

Isosamidin is a pharmacologically active compound derived from the roots of Peucedanum japonicum, a plant traditionally used in East Asian medicine. This article explores the biological activities of this compound, focusing on its effects on various cellular mechanisms, potential therapeutic applications, and relevant research findings.

This compound exhibits several biological activities primarily through its interactions with cellular pathways:

- Inhibition of Contraction in Prostate Tissue : this compound has been shown to inhibit phenylephrine-stimulated contractions in isolated human prostate tissue strips in a concentration-dependent manner. This suggests potential therapeutic applications for treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) .

- Protection Against Endothelial Dysfunction : In studies involving human umbilical vein endothelial cells (HUVECs), this compound demonstrated protective effects against methylglyoxal (MGO)-induced apoptosis. It downregulated pro-apoptotic proteins (Bax) and upregulated anti-apoptotic proteins (Bcl-2), thereby reducing oxidative stress and cell death .

- Inhibition of Reactive Oxygen Species (ROS) : this compound significantly reduced ROS generation induced by MGO, which is crucial for preventing endothelial dysfunction linked to diabetes and cardiovascular diseases .

2.1 In Vitro Studies

A summary of key findings from in vitro studies on this compound's biological activity is presented below:

2.2 Case Studies

- Clinical Relevance in BPH : Preliminary animal studies suggest that this compound may effectively treat lower urinary tract symptoms associated with BPH, although clinical trials are necessary to confirm efficacy in humans .

- Endothelial Protection in Diabetes : The protective role of this compound against MGO-induced endothelial dysfunction highlights its potential as a preventive agent for diabetes-related vascular complications .

3. Conclusion

This compound shows promising biological activities that warrant further investigation, particularly regarding its potential therapeutic applications in urology and cardiology. While initial studies indicate significant effects on prostate contractions and endothelial cell protection, additional clinical research is essential to fully understand its efficacy and safety profiles.

4. Future Directions

Future research should focus on:

- Conducting clinical trials to assess the efficacy of this compound in human subjects with BPH and other related conditions.

- Exploring the mechanistic pathways involved in its cytotoxic effects on various cancer cell lines.

- Investigating the potential for combination therapies involving this compound for enhanced therapeutic outcomes.

Propiedades

IUPAC Name |

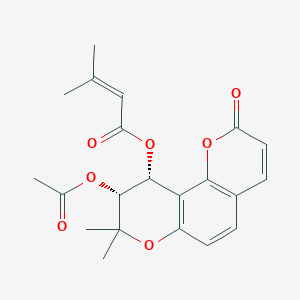

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDWBGHNQKUFNN-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331747 | |

| Record name | Isosamidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53023-18-0 | |

| Record name | 2-Butenoic acid, 3-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53023-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosamidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary pharmacological activity of Isosamidin observed in research?

A1: this compound, a natural compound extracted from Peucedanum japonicum, has demonstrated an inhibitory effect on phenylephrine-induced contractions in isolated human prostate tissue. This suggests a potential role in treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). []

Q2: Beyond its potential in BPH, what other biological activities have been reported for this compound?

A2: Studies have shown that this compound can protect human umbilical vein endothelial cells (HUVECs) from methylglyoxal (MGO)-induced apoptosis. This protective effect is attributed to:

- ROS Suppression: this compound significantly reduces the generation of reactive oxygen species (ROS) triggered by MGO. []

- Bax/Bcl-2 Modulation: It downregulates the expression of the pro-apoptotic protein Bax while upregulating the anti-apoptotic protein Bcl-2. []

- MAPK Inhibition: this compound inhibits the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are involved in stress and apoptosis signaling. []

- AGE Breakdown: It contributes to the breakdown of advanced glycation end products (AGEs), which are harmful compounds formed by MGO. []

Q3: Are there any structural analogs of this compound that exhibit different biological activities?

A4: Yes, research on Peucedanum japonicum led to the isolation of 3ʹS,4ʹS-disenecioylkhellactone, a coumarin molecule structurally related to this compound. While both compounds are found in the same plant, 3ʹS,4ʹS-disenecioylkhellactone demonstrates cytotoxicity in HL-60 leukemia cells, inducing apoptosis through caspase activation and mitochondrial membrane potential disruption. This highlights the diverse biological activities possible even within closely related natural products. []

Q4: What are the sources and methods for isolating this compound?

A5: this compound has been successfully isolated from the roots of Peucedanum japonicum [] and Prionosciadium thapsoides. [] Extraction typically involves solvents with varying polarities followed by purification techniques like column chromatography. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.